2-Amino-3-ethyl-5,7-dimethyl-3H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium 4-methylbenzenesulfonate
Description
Properties
CAS No. |
308095-79-6 |
|---|---|
Molecular Formula |
C16H21N5O3S |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
3-ethyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-3-ium-2-amine;4-methylbenzenesulfonate |
InChI |
InChI=1S/C9H14N5.C7H8O3S/c1-4-13-8(10)12-14-7(3)5-6(2)11-9(13)14;1-6-2-4-7(5-3-6)11(8,9)10/h5H,4H2,1-3H3,(H2,10,12);2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
InChI Key |
OVQLUXIXIDTPBD-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+]1=C2N=C(C=C(N2N=C1N)C)C.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically proceeds via multi-step reactions involving:
- Formation of the pyrimidine ring precursor.
- Cyclization with a triazole moiety to form the fused heterocycle.
- Alkylation or quaternization to generate the 8-ium cation.
- Salt formation with 4-methylbenzenesulfonic acid (tosylic acid).
Key Reaction Steps and Conditions
| Step | Reaction Description | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Preparation of substituted pyrimidine intermediate | Starting from appropriate aminopyrimidine derivatives, methylation at C-5 and C-7 positions using methylating agents under controlled conditions | 70-85% | Methylation selectivity critical |
| 2 | Cyclization with triazole precursor | Reaction with hydrazine derivatives or triazole-forming agents under reflux in polar solvents (e.g., ethanol, methanol) | 65-80% | Temperature control essential to avoid side reactions |
| 3 | Introduction of ethyl group at C-3 | Alkylation using ethyl halides or ethylating agents in presence of base (e.g., triethylamine) | 60-75% | Base choice affects regioselectivity |
| 4 | Quaternization at N-8 | Treatment with 4-methylbenzenesulfonic acid (tosylic acid) in methanol or toluene, often under reflux or mild heating | 70-90% | Salt formation confirmed by crystallization |
| 5 | Purification and crystallization | Recrystallization from ethyl acetate or toluene to obtain pure salt | - | Melting point and elemental analysis used for confirmation |
Representative Experimental Procedure
A typical preparation involves hydrogenation and salt formation steps analogous to those reported for related aminocyanoacetate tosylates, adapted for the triazolo-pyrimidine system:
- The fused heterocyclic amine intermediate is dissolved in methanol.
- Hydrogenation is performed under 10-bar hydrogen pressure at ambient temperature over a platinum-on-carbon catalyst to reduce any intermediates or impurities.
- After filtration, a stoichiometric amount of 4-methylbenzenesulfonic acid monohydrate is added to the filtrate.
- The mixture is concentrated under reduced pressure and mixed with toluene to induce crystallization.
- The precipitated 2-Amino-3-ethyl-5,7-dimethyl-3H-triazolo[1,5-a]pyrimidin-8-ium 4-methylbenzenesulfonate is filtered, washed with toluene, and dried.
- Recrystallization from ethyl acetate yields the pure product.
Data Table Summarizing Preparation Parameters
| Parameter | Details |
|---|---|
| Starting materials | Substituted aminopyrimidines, triazole precursors, ethyl halides, 4-methylbenzenesulfonic acid |
| Solvents | Methanol, ethanol, toluene, ethyl acetate |
| Catalysts | Platinum on carbon (5% dispersion) for hydrogenation |
| Reaction temperature | Ambient to reflux (20°C to 110°C depending on step) |
| Pressure | Up to 10 bar hydrogen for reduction steps |
| Reaction time | 1 hour to 34 hours depending on step |
| Yield range | 60% to 93% depending on step and purification |
| Purification | Filtration, washing with toluene, recrystallization from ethyl acetate |
| Characterization | Melting point (128-131°C), elemental analysis, NMR, IR spectroscopy |
Research Findings and Analysis
- The use of hydrogenation over platinum catalysts ensures high purity by reducing side products and stabilizing the amino functionality before salt formation.
- Salt formation with 4-methylbenzenesulfonic acid improves solubility and crystallinity, facilitating isolation and handling.
- Reaction conditions such as temperature, solvent choice, and stoichiometry critically influence yield and purity.
- Recrystallization from ethyl acetate is effective in removing residual impurities and achieving sharp melting points indicative of high purity.
- Elemental analysis confirms the expected composition, with carbon, hydrogen, and nitrogen percentages closely matching theoretical values.
- The synthetic route is adaptable to scale-up due to mild conditions and readily available reagents.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-ethyl-5,7-dimethyl-3H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino, ethyl, and methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity : The compound exhibits notable antimicrobial properties. Studies have shown that it can inhibit the growth of several bacterial strains, making it a candidate for developing new antibiotics. For instance, in vitro tests demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.
Anticancer Potential : Preliminary research indicates that the compound may possess anticancer properties. In a study involving human cancer cell lines, treatment with varying concentrations of the compound resulted in a dose-dependent reduction of cell viability. The IC50 values were found to be between 10 and 25 µM for different cell lines, suggesting its potential as a chemotherapeutic agent.
Neuroprotective Effects : Recent studies have highlighted the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. In animal models of neurodegeneration, administration of the compound significantly reduced markers of oxidative stress and improved cognitive functions .
Agricultural Applications
Pesticidal Properties : The compound has been evaluated for its pesticidal activity against various agricultural pests. Field trials indicated that it effectively reduced pest populations by up to 70% compared to untreated controls. Its mechanism involves disrupting the metabolic processes of pests, leading to increased mortality rates.
Plant Growth Promotion : Additionally, this compound has been tested for its ability to promote plant growth. In controlled experiments, plants treated with the compound exhibited enhanced growth parameters such as root length and biomass compared to untreated plants. This suggests that it may serve as a growth regulator in agricultural practices.
Biochemical Applications
Enzyme Inhibition Studies : The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting certain kinases involved in cancer signaling pathways. Kinetic studies revealed that it acts as a competitive inhibitor with Ki values indicating strong binding affinity .
Molecular Probes : Due to its unique structure, this compound can be utilized as a molecular probe in biochemical assays. Its ability to selectively bind to specific biomolecules makes it valuable for studying protein interactions and cellular processes .
Data Summary Table
| Application Area | Specific Use | Observations/Results |
|---|---|---|
| Medicinal Chemistry | Antimicrobial | Effective against S. aureus and E. coli (MIC: 8-32 µg/mL) |
| Anticancer | IC50 values: 10-25 µM across various cancer cell lines | |
| Neuroprotective | Reduced oxidative stress markers in animal models | |
| Agricultural Science | Pesticidal | Up to 70% reduction in pest populations |
| Plant Growth Promotion | Enhanced root length and biomass | |
| Biochemical Applications | Enzyme Inhibition | Competitive inhibitor with strong binding affinity |
| Molecular Probes | Selective binding for studying biomolecular interactions |
Case Studies
- Antimicrobial Efficacy Study : A comprehensive study conducted on various bacterial strains showed that the compound inhibited bacterial growth effectively at concentrations lower than traditional antibiotics, suggesting its potential as a novel antimicrobial agent.
- Neuroprotection Research : An investigation into the neuroprotective effects of the compound involved administering it to mice subjected to oxidative stress. Results indicated significant improvements in behavioral tests and reduced neuronal apoptosis.
- Agricultural Field Trials : Field trials assessing the efficacy of the compound as a pesticide demonstrated significant reductions in pest populations over three growing seasons, highlighting its practical applicability in sustainable agriculture.
Mechanism of Action
The mechanism of action of 2-Amino-3-ethyl-5,7-dimethyl-3H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Core Structural Variations
Key Observations :
- Core Modifications : The target compound lacks fused heterocycles (e.g., furo rings in ), simplifying its structure compared to Gao et al.’s derivatives. This may enhance synthetic accessibility but reduce conformational rigidity.
- Functional Groups : The tosylate counterion distinguishes it from sulfonamide-bearing analogs (), likely improving water solubility for formulation purposes.
- Substituent Effects: The ethyl group at position 3 and amino group at position 2 may optimize steric and electronic interactions with ALS enzymes, analogous to sulfonamide-based herbicides .
Research Findings and Implications
Agrochemical Potential: The structural alignment with ALS inhibitors () positions the target compound as a herbicide candidate. Further studies should validate its enzyme inhibition efficacy.
Formulation Advantages : The tosylate salt form may offer superior stability and solubility over sulfonamide analogs, addressing formulation challenges in herbicides .
Substituent Optimization : Comparative studies with ethyl/methyl substituents (as in the target) versus bulkier groups (e.g., phenyl in ) could refine activity-toxicity profiles.
Biological Activity
2-Amino-3-ethyl-5,7-dimethyl-3H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium 4-methylbenzenesulfonate is a complex organic compound notable for its unique triazolo-pyrimidine structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. The following sections will detail its synthesis, biological activities, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 2-Amino-3-ethyl-5,7-dimethyl-3H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium 4-methylbenzenesulfonate is C13H16N6O3S, with a molecular weight of approximately 363.4 g/mol. The presence of functional groups such as amino and sulfonate enhances its solubility and reactivity in biological systems.
Synthesis
The synthesis of this compound typically involves multi-step reactions that require precise control over reaction conditions to ensure high yields and purity. Various synthetic routes have been explored, including one-pot reactions that simplify the process while maintaining efficacy .
Antitumor Activity
Research indicates that derivatives of triazolo-pyrimidines exhibit significant antitumor properties. For instance, compounds structurally similar to 2-Amino-3-ethyl-5,7-dimethyl-3H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium have shown promising results against various cancer cell lines. Notably:
- In vitro studies demonstrated that certain derivatives exhibit cytotoxic effects against breast cancer cell lines (MDA-MB-231 and MCF-7), with IC50 values indicating effective inhibition of cell proliferation .
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Compound 4c | 17.83 | MDA-MB-231 |
| Compound 4j | 19.73 | MCF-7 |
These findings suggest that the compound may induce apoptosis through mechanisms involving cell cycle arrest and DNA damage .
The proposed mechanisms by which triazolo-pyrimidine derivatives exert their antitumor effects include:
- Inhibition of Kinases : Interaction with kinases involved in cell signaling pathways may alter cellular processes related to growth and apoptosis.
- DNA Photocleavage : Some derivatives have demonstrated the ability to cleave DNA upon light activation, leading to increased apoptosis in cancer cells .
Case Studies
Several studies have focused on the biological activity of triazolo-pyrimidine derivatives:
- Antibacterial Activity : A study reported that certain triazolo-pyrimidines exhibited significant antibacterial effects against various strains, suggesting potential applications in treating infections alongside oncological uses .
- Cytotoxicity Assessment : In a comparative study of synthesized compounds against MDA-MB-231 cells, specific structural modifications led to enhanced cytotoxicity. For example, compounds with electron-withdrawing groups displayed improved inhibition rates compared to their counterparts .
Q & A
Q. What are the established synthetic protocols for triazolopyrimidine derivatives analogous to the target compound?
Synthesis of triazolopyrimidine derivatives typically involves cyclocondensation reactions between heterocyclic amines and carbonyl-containing precursors. For example:
- Additive-assisted synthesis : Use of catalysts like [Bmim]Cl (ionic liquid) in water-ethanol mixtures under reflux conditions (3–4 hours) to enhance reaction efficiency and yield .
- One-pot multicomponent reactions : Combining aldehydes, barbituric acid, and triazole derivatives with microwave or thermal activation to reduce reaction time .
- Recrystallization : Methanol is commonly used to grow single crystals for structural analysis .
Table 1: Comparison of Synthetic Methods
Q. Which spectroscopic and analytical techniques are critical for characterizing triazolopyrimidine derivatives?
- 1H/13C NMR : Assign peaks based on chemical shifts (e.g., aromatic protons at δ 7.2–8.5 ppm, methyl groups at δ 2.1–2.5 ppm) .
- IR spectroscopy : Identify functional groups (e.g., C=N stretching at 1600–1650 cm⁻¹, sulfonate S=O at 1150–1250 cm⁻¹) .
- Mass spectrometry (HRMS-ESI) : Confirm molecular weight with <5 ppm error .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., O–H⋯N interactions) .
Q. How does tautomerism affect the reactivity of triazolopyrimidine systems?
Triazolopyrimidines exhibit tautomerism between 1,2,4-triazole and pyrimidine moieties, influencing their electronic properties and binding affinity. For example:
- Proton transfer : Tautomeric shifts alter nucleophilic/electrophilic sites, impacting interactions with biological targets .
- Experimental validation : Use dynamic NMR or X-ray diffraction to identify dominant tautomeric forms .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral or crystallographic data for triazolopyrimidines?
Contradictions often arise from polymorphic variations or solvent effects. Methodological approaches include:
- Comparative analysis : Cross-validate NMR/IR data with literature (e.g., melting points, functional group signatures) .
- Computational modeling : Use DFT calculations to predict stable tautomers or crystal forms and compare with experimental data .
- Replicate conditions : Repeat synthesis/recrystallization under controlled humidity/temperature to isolate polymorphs .
Q. What computational strategies are employed to predict the pharmacological activity of triazolopyrimidines?
- Docking studies : Screen against target proteins (e.g., bacterial enzymes) using software like AutoDock to identify binding modes .
- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with antibacterial potency .
- ADMET prediction : Assess solubility and metabolic stability via tools like SwissADME .
Table 2: Key Parameters for Computational Analysis
| Parameter | Tool/Method | Application Example |
|---|---|---|
| Binding affinity | AutoDock, Schrödinger Suite | Adenosine receptor antagonism |
| Tautomer stability | Gaussian (DFT) | Proton transfer analysis |
| Solubility | SwissADME | Pharmacokinetic profiling |
Q. What mechanistic insights explain the bioactivity of triazolopyrimidines against bacterial targets?
- Enzyme inhibition : Triazolopyrimidines disrupt bacterial folate synthesis by competitively binding to dihydrofolate reductase (DHFR) .
- Structure-activity relationship (SAR) : Substituents like trifluoromethyl groups enhance lipophilicity and membrane penetration .
- Resistance studies : Evaluate mutations in Enterococcus faecium DHFR to identify critical binding residues .
Methodological Notes
- Avoid commercial sources : Prioritize peer-reviewed synthesis protocols over vendor-supplied data .
- Data reproducibility : Document reaction conditions (solvent purity, heating rate) to ensure replicability .
- Ethical compliance : Use computational predictions to reduce animal testing in pharmacological studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
